molecular formula C15H25NO B5017487 2-adamantyl(tetrahydro-2-furanylmethyl)amine

2-adamantyl(tetrahydro-2-furanylmethyl)amine

Cat. No.: B5017487
M. Wt: 235.36 g/mol
InChI Key: DCEQXZBSAGKNTI-UHFFFAOYSA-N
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Description

“2-adamantyl(tetrahydro-2-furanylmethyl)amine” is a compound that contains an adamantyl fragment . Adamantane derivatives, including this compound, are known for their potential pharmacological activity . They can be used as intermediates in the synthesis of polymers with enhanced service characteristics .


Synthesis Analysis

The synthesis of 2-adamantyl-containing amines involves the reduction of unsaturated nitriles containing the 2-adamantyl fragment with lithium aluminum hydride and nickel—aluminum alloy . The double bond and nitrile group are simultaneously reduced . The presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups significantly retards the process .


Molecular Structure Analysis

The structures and composition of the synthesized 2-adamantyl-containing amines were proven by IR spectroscopy, 1H and 13C NMR spectroscopy, high-resolution mass spectrometry, and also by X-ray structural analysis .


Chemical Reactions Analysis

The regularities of the reduction of unsaturated nitriles containing the 2-adamantyl fragment were studied . In both cases, the double bond and nitrile group were simultaneously reduced .


Physical and Chemical Properties Analysis

According to the simultaneous thermal analysis data, the synthesized 2-adamantyl-containing amines are thermally stable up to a temperature of about 150°C .

Mechanism of Action

The potential pharmacological activity of the synthesized compounds shows that they can have antiviral, analgesic, and antidiabetic activity . Some of the 2-adamantyl-containing amines exhibit moderate inhibitory activity against influenza A (H1N1) virus .

Future Directions

The development of efficient methods for the synthesis of amino derivatives of 2-substituted adamantane, including “2-adamantyl(tetrahydro-2-furanylmethyl)amine”, is considered an urgent task . This is due to their potential pharmacological activity and their use as intermediates in the synthesis of polymers with enhanced service characteristics .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-2-14(17-3-1)9-16-15-12-5-10-4-11(7-12)8-13(15)6-10/h10-16H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEQXZBSAGKNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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